molecular formula C11H15NO2 B8333699 2-Allyl-1-(3-pyridyl)-1,3-propanediol

2-Allyl-1-(3-pyridyl)-1,3-propanediol

Cat. No.: B8333699
M. Wt: 193.24 g/mol
InChI Key: HRDGURJLQOBSPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Allyl-1-(3-pyridyl)-1,3-propanediol is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-prop-2-enyl-1-pyridin-3-ylpropane-1,3-diol

InChI

InChI=1S/C11H15NO2/c1-2-4-10(8-13)11(14)9-5-3-6-12-7-9/h2-3,5-7,10-11,13-14H,1,4,8H2

InChI Key

HRDGURJLQOBSPV-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CO)C(C1=CN=CC=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1M solution of dibutylboron triflate in dichloromethane (32.7 ml) was added to a solution of A (6.28 g) in dry dichloromethane (110 ml), cooled to 5° C. under argon, followed by diisopropylethylamine (6.25 ml). The reaction mixture was stirred at 5° C. for 30 minutes and then cooled to -78° C. 3-Pyridinecarboxaldehyde (3.1 ml) was added dropwise. The mixture was stirred for 30 minutes at -78° C., and then allowed to warm to -50° C. over 30 minutes. The cooling bath was removed and the reaction mixture was stirred at room temperature for 2 hours. The mixture was then cooled to 5° C. and hydrogen peroxide (11.5 ml, 30% w/v aqueous solution) was added. The mixture was stirred for 30 minutes and then poured into water (50 ml) and extracted with dichloromethane (3×100 ml). The combined extracts were dried (MgSO4) and evaporated. The residue was purified by flash column chromatography, eluting with ethyl acetate/hexane (1:1 v/v, gradually increasing to 100% ethyl acetate), to give (4S)-(3-[(2S)-2-[(1S-1-hydroxy-1-(3-pyridyl)methyl]pent-4-enoyl)-4-isopropyloxazolidin-2-one (B), as a solid, m.p. 112°-113° C. (after recrystallisation from toluene); 25 [α]D =+136.0 (EtOH, c 0.311); NMR: 0.85(6H,dd,J=7 Hz), 2.15-2.7(4H,m), 4.0-4.2(2H,m), 4.3-4.55(2H,m), 4.95-5.1(3H,m), 5.65-5.9(1H,m), 7.25-7.35(1H,m), 7.75-7.85(1H,m), 8.5-8.65(2H,m).
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